2-(Benzyloxy)-4-bromo-1-methylbenzene
Description
BenchChem offers high-quality 2-(Benzyloxy)-4-bromo-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-4-bromo-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methyl-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWVEOFPMJZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678994 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114808-93-3 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene via Williamson Ether Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene from its precursor, 4-bromo-2-methylphenol. The core of this process is the robust and versatile Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the reaction, from foundational principles to detailed experimental protocols and troubleshooting. We will explore the underlying reaction mechanism, the rationale behind the selection of reagents and conditions, and the methods for characterization and purification of the final product.
Introduction: Strategic Importance and Synthetic Approach
2-(Benzyloxy)-4-bromo-1-methylbenzene is a substituted aromatic ether. Molecules within this class serve as crucial intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and materials. The benzyl ether moiety is a common protecting group for phenols, valued for its stability under a range of conditions and its susceptibility to cleavage via hydrogenolysis.
The most direct and widely adopted method for preparing such aryl ethers is the Williamson ether synthesis, first developed by Alexander Williamson in 1850.[1] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[3][4] The synthesis strategy involves two primary steps: the deprotonation of the starting phenol to generate a potent nucleophile, followed by its reaction with an appropriate benzylating agent.
This guide will provide a self-validating framework for executing this synthesis, grounded in established chemical principles and supported by authoritative references.
Reaction Principle and Stoichiometry
The overall transformation involves the O-alkylation of 4-bromo-2-methylphenol with a benzyl halide in the presence of a base.
Overall Reaction Scheme:
Table 1: Reagents and Key Properties
| Compound | Role | Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Bromo-2-methylphenol | Starting Material | C₇H₇BrO | 187.03 | 6627-55-0 |
| Benzyl Bromide | Alkylating Agent | C₇H₇Br | 171.04 | 100-39-0 |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone | Solvent | C₃H₆O | 58.08 | 67-64-1 |
| 2-(Benzyloxy)-4-bromo-1-methylbenzene | Product | C₁₄H₁₃BrO | 277.16 | 177555-85-0[5] |
Detailed Experimental Protocol
This protocol is designed as a reliable laboratory-scale procedure. Adherence to standard laboratory safety practices is mandatory.
Materials and Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol (1.0 eq.).
-
Solvent and Base Addition: Add acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Stir the resulting suspension at room temperature for 15-20 minutes. The base facilitates the deprotonation of the phenol.[6][7]
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone).[6]
-
Monitoring: Monitor the reaction's progress using TLC. The reaction is typically complete within 5-8 hours.[6][7]
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.[7][8]
-
Dissolve the resulting crude residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic impurities.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 2-(Benzyloxy)-4-bromo-1-methylbenzene.
Visual Workflow of the Synthesis
Sources
- 1. Williamson_ether_synthesis [chemeurope.com]
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- 3. jk-sci.com [jk-sci.com]
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- 5. 2-(Benzyloxy)-1-bromo-4-methylbenzene 96% | CAS: 177555-85-0 | AChemBlock [achemblock.com]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
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"2-(Benzyloxy)-4-bromo-1-methylbenzene" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-bromo-1-methylbenzene for Research and Development Professionals
This guide provides a detailed examination of the material safety properties of 2-(Benzyloxy)-4-bromo-1-methylbenzene (CAS No. 1114808-93-3), a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's hazard profile and the scientific rationale behind recommended safety protocols. By synthesizing available data, this guide aims to empower laboratory personnel to work safely and effectively with this compound.
Chemical Identity and Physical Properties
2-(Benzyloxy)-4-bromo-1-methylbenzene is a substituted aromatic ether. Its structure, comprising a brominated toluene core with a benzyloxy substituent, dictates its physical properties and reactivity. A clear understanding of these properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 1114808-93-3 | [1] |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.17 g/mol | [1] |
| IUPAC Name | 2-(benzyloxy)-4-bromo-1-methylbenzene | |
| Appearance | Likely a solid at room temperature (based on similar compounds) | Inferred |
| Purity | Typically >95% |
A related isomer, 2-(benzyloxy)-1-bromo-4-methylbenzene (CAS No. 177555-85-0), has a molecular weight of 277.16 g/mol and is supplied with a purity of 96%.[2]
Hazard Identification and GHS Classification
2-(Benzyloxy)-4-bromo-1-methylbenzene is classified as an irritant.[1] While a comprehensive, publicly available toxicological profile for this specific CAS number is limited, data from closely related isomers and analogous structures allow for a robust presumptive hazard assessment. The primary hazards are associated with skin and eye contact.
The GHS classification for the isomeric compound 2-(benzyloxy)-1-bromo-4-methylbenzene (CAS No. 177555-85-0) provides a strong indication of the likely hazards.[2]
GHS Pictogram:
Signal Word: Warning [2]
Hazard Statements:
-
Causes skin irritation.[2]
-
May cause an allergic skin reaction.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Expert Analysis of Hazards
The benzyloxy and bromo- substituents on the toluene ring contribute to the compound's irritant properties. Aromatic ethers can be absorbed through the skin, and the presence of a halogen, such as bromine, can enhance this effect and increase the potential for sensitization, leading to allergic skin reactions upon repeated exposure. The potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust or vapor.
Prophylactic Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling 2-(Benzyloxy)-4-bromo-1-methylbenzene. The following PPE and handling protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE should follow a logical workflow from gowning to degowning to prevent cross-contamination.
Caption: PPE Workflow for Handling 2-(Benzyloxy)-4-bromo-1-methylbenzene.
Detailed PPE Specifications
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient to protect against splashes.
-
Hand Protection: Nitrile gloves are recommended. Given the potential for skin absorption and sensitization, it is crucial to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
-
Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
First Aid and Emergency Response
A clear, pre-defined emergency response plan is critical. All personnel handling this compound must be familiar with the location of safety showers and eyewash stations.
Exposure Response Protocol
Caption: Emergency Response Protocol for Exposure Incidents.
In any case of exposure, it is crucial to provide the attending medical personnel with the Safety Data Sheet for the compound.
Storage and Reactivity
Proper storage is essential to maintain the stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Based on supplier recommendations for a related isomer, storage at 0-8 °C is advisable.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous, potentially exothermic reaction. Also, keep away from strong acids and bases.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.
Spill and Waste Management
Accidental release requires a prompt and appropriate response to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials and cleaning supplies must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal
Dispose of unused material and containers as hazardous waste. Do not allow the chemical to enter drains or waterways, as halogenated aromatic compounds can be harmful to aquatic life.
Conclusion
2-(Benzyloxy)-4-bromo-1-methylbenzene is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. Its primary risks of skin, eye, and respiratory irritation can be effectively mitigated through consistent adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide. By understanding the scientific basis for these recommendations, researchers can foster a culture of safety and ensure the well-being of all laboratory personnel.
References
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Scribd. (n.d.). 4-Bromotoluene Safety Data Sheet. Retrieved January 24, 2026, from [Link]
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Handling and storage precautions for "2-(Benzyloxy)-4-bromo-1-methylbenzene"
An In-depth Technical Guide to the Safe Handling and Storage of 2-(Benzyloxy)-4-bromo-1-methylbenzene
This guide provides comprehensive technical information and field-proven best practices for the safe handling and storage of 2-(Benzyloxy)-4-bromo-1-methylbenzene. Designed for researchers, chemists, and professionals in drug development and organic synthesis, this document moves beyond a simple checklist of precautions. It elucidates the causal relationships between the compound's chemical nature and the required safety protocols, ensuring a self-validating system of laboratory safety and material integrity.
Compound Identification and Core Physicochemical Properties
2-(Benzyloxy)-4-bromo-1-methylbenzene is a halogenated aromatic ether. Its molecular structure, featuring a brominated toluene core functionalized with a benzyl ether group, makes it a versatile intermediate in organic synthesis.[1] However, these same functional groups dictate its reactivity and toxicological profile, necessitating the specific handling and storage precautions detailed in this guide.
| Property | Value | Source(s) |
| IUPAC Name | 2-(benzyloxy)-1-bromo-4-methylbenzene | [2] |
| CAS Number | 177555-85-0 | [2] |
| Molecular Formula | C₁₄H₁₃BrO | [2][3][4] |
| Molecular Weight | 277.16 g/mol | [2][4] |
| Appearance | Likely a solid at room temperature. Related compounds appear as crystals or crystalline powders. | [5][6] |
Hazard Analysis: Understanding the "Why" Behind the Warning
The hazard profile of 2-(Benzyloxy)-4-bromo-1-methylbenzene is primarily derived from its classification as a substituted brominated aromatic compound and a benzyl ether. The "Warning" signal word associated with this and similar chemicals is a direct consequence of its potential to cause irritation and sensitization.[2][7]
| Hazard Classification | GHS Hazard Statement | Causality and Expert Insight |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | The lipophilic nature of the molecule facilitates absorption, and the bromine substituent can contribute to systemic toxicity.[7] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Brominated aromatic compounds are known skin irritants.[5][7][8][9] Prolonged contact can defat the skin, leading to irritation and dermatitis. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes by dust or vapors can cause significant irritation.[2][7][10] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes and the respiratory tract.[2][7][11] |
| Skin Sensitization (Potential) | H317: May cause an allergic skin reaction | Benzyl ethers and related structures have been noted to cause allergic skin reactions in susceptible individuals upon repeated contact.[2][12] |
| Environmental Hazard (Inferred) | H411: Toxic to aquatic life with long lasting effects | Many brominated organic compounds are persistent in the environment and can bioaccumulate, posing a long-term risk to aquatic ecosystems.[8][9][13][14] |
Core Handling Protocols: A System for Minimizing Exposure
A systematic approach to handling is essential. The following protocols are designed as a self-validating system, where each step reinforces the overall goal of minimizing exposure and preventing contamination.
Engineering Controls: The First Line of Defense
Primary engineering controls are non-negotiable for containing this compound and protecting laboratory personnel.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to control exposure to potentially irritating dust or vapors.[9][15]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The vapors of related solvents are often heavier than air and can accumulate.[8]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][12] A face shield should be used in addition to goggles when there is a risk of splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[15][16] Dispose of contaminated gloves in accordance with laboratory procedures.[16]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or a NIOSH-approved equivalent in the US).[5][16]
Safe Handling Workflow: A Step-by-Step Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are readily available.
-
Pre-Weighing: Tare a suitable, clean, and dry container on the balance.
-
Transfer: Inside the fume hood, carefully transfer the required amount of 2-(Benzyloxy)-4-bromo-1-methylbenzene from the stock bottle to the tared container. Use a spatula and minimize the generation of dust.[5][9][10]
-
Closure: Immediately and securely close the primary stock bottle.
-
Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood.
-
Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[7][8][10] Do not eat, drink, or smoke in the work area.[7][10]
Strategic Storage for Long-Term Chemical Integrity
Proper storage is crucial not only for safety but also for maintaining the purity and stability of the compound.
Optimal Storage Conditions
The integrity of 2-(Benzyloxy)-4-bromo-1-methylbenzene is best preserved under controlled conditions that inhibit degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C | Refrigerated storage is recommended to minimize thermal degradation and potential side reactions over time.[2] |
| Atmosphere | Store in a dry environment. | Prevents hydrolysis and absorption of atmospheric moisture.[5][7][16] |
| Container | Tightly closed, original container. | Prevents contamination and exposure to air/moisture. Opened containers should be carefully resealed and kept upright.[8][10][16] |
| Light | Protect from direct sunlight. | While specific photolability data is not available, aromatic ethers and brominated compounds can be sensitive to UV degradation.[7] |
| Location | Well-ventilated, designated chemical storage area. | Ensures proper segregation and containment in case of a leak.[5][7] |
Chemical Incompatibility
To prevent hazardous reactions, 2-(Benzyloxy)-4-bromo-1-methylbenzene must be segregated from incompatible materials. The primary concern is its reaction with strong oxidizing agents.
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to a vigorous or even explosive reaction, generating heat and potentially toxic fumes, including hydrogen bromide.[5][17]
-
Strong Acids: Benzyl ethers can be cleaved by strong acids, a reaction that may be exothermic and produce unwanted byproducts.[12]
Emergency and Spill Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][11]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][8] If irritation or a rash develops, seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7]
Spill Cleanup Protocol
For a small laboratory spill of the solid material:
-
Evacuate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with a suitable non-flammable absorbent material like sand or diatomaceous earth to prevent dust from becoming airborne.[8]
-
Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal.[5] Avoid actions that generate dust.[9][10]
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials and absorbents as hazardous waste according to local, state, and federal regulations.[12]
Conclusion
The safe and effective use of 2-(Benzyloxy)-4-bromo-1-methylbenzene in a research and development setting is contingent upon a thorough understanding of its chemical properties and potential hazards. By implementing the engineering controls, personal protective measures, and strategic storage conditions outlined in this guide, professionals can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. The causality-based approach presented here empowers scientists to not just follow protocols, but to understand the fundamental reasons behind them, fostering a proactive culture of safety.
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"2-(Benzyloxy)-4-bromo-1-methylbenzene" stability under acidic and basic conditions
An In-depth Technical Guide to the Stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromo-1-methylbenzene is a substituted aromatic compound featuring a benzyl ether, a bromo substituent, and a methyl group on a benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science applications. Understanding the stability of this molecule under various reaction conditions is paramount for its effective utilization, ensuring the integrity of its key functional groups during synthetic transformations. This guide provides a detailed analysis of the stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene under both acidic and basic conditions, offering mechanistic insights and practical experimental protocols for its handling and use.
Molecular Structure and Functional Group Analysis
The key functional groups that dictate the reactivity and stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene are the benzyl ether and the aryl bromide. The methyl group, being an electron-donating group, and the bromo group, being an electron-withdrawing and ortho,para-directing group, also influence the electron density of the aromatic ring and, consequently, the reactivity of the molecule.
Stability Under Acidic Conditions
The primary point of vulnerability for 2-(Benzyloxy)-4-bromo-1-methylbenzene under acidic conditions is the benzyl ether linkage. Benzyl ethers are known to be susceptible to cleavage by strong acids.[1][2][3]
Mechanism of Acid-Catalyzed Cleavage
The cleavage of the benzyl ether proceeds via protonation of the ether oxygen, followed by nucleophilic attack. For a benzylic ether, this cleavage is likely to occur through an SN1-type mechanism due to the formation of a resonance-stabilized benzylic carbocation.[4][5]
The mechanism involves the following steps:
-
Protonation of the ether oxygen: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).
-
Formation of a carbocation: The C-O bond cleaves, leading to the formation of the relatively stable benzyl carbocation and 4-bromo-2-methylphenol.
-
Nucleophilic attack: A nucleophile present in the medium (e.g., the conjugate base of the acid) attacks the benzyl carbocation to form a new product.
Caption: General stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene under basic conditions.
Expected Stability Profile Under Basic Conditions
| Condition | Reagent Example | Temperature | Expected Stability | Potential Degradation Product(s) |
| Mildly Basic | K₂CO₃ in Acetone | Reflux | Stable | None |
| Moderately Basic | 1M NaOH | Room Temp | Stable | None |
| Strongly Basic | 6M NaOH | Reflux | Largely Stable | Trace amounts of 2-(Benzyloxy)-1-methyl-4-phenol (via SNAr) |
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2-(Benzyloxy)-4-bromo-1-methylbenzene, the following protocols can be implemented.
Protocol 1: Acidic Stability Testing
-
Sample Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-bromo-1-methylbenzene in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In separate vials, add a known volume of the stock solution.
-
To each vial, add the acidic solution to be tested (e.g., 1M HCl, 1M H₂SO₄, 33% HBr in acetic acid).
-
Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 1h, 4h, 8h, 24h), quench a small aliquot of the reaction mixture by neutralizing it with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining starting material and identify any degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of any major degradation products.
-
Protocol 2: Basic Stability Testing
-
Sample Preparation: Prepare a stock solution of 2-(Benzyloxy)-4-bromo-1-methylbenzene as described in the acidic stability protocol.
-
Reaction Setup:
-
In separate vials, add a known volume of the stock solution.
-
To each vial, add the basic solution to be tested (e.g., 1M NaOH, 1M KOH, saturated K₂CO₃).
-
Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Point Analysis:
-
At various time points, quench a small aliquot of the reaction mixture by neutralizing it with a suitable acid (e.g., 1M HCl).
-
Extract the organic components.
-
-
Analysis:
-
Analyze the samples using HPLC or GC-MS as described above.
-
Conclusion
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Jiang, T., et al. (2016). Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides. Organic Letters, 18(5), 972-975.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)-2-bromo-1-methylbenzene. Retrieved from [Link]
- Butkevich, A. N., et al. (2013). Tandem Suzuki–Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides: A Concise Approach to Polysubstituted Furans. Organic Letters, 15(15), 3840-3843.
- Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826-1834.
- Uenishi, J., & Hamada, M. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Bromo-1,2-(methylenedioxy)benzene. Retrieved from [Link]
- Wang, X., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(10), 6854-6863.
- Fors, B. P., & Buchwald, S. L. (2009). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 11(18), 4164-4167.
-
Advanced ChemBlocks Inc. (n.d.). 2-(Benzyloxy)-1-bromo-4-methylbenzene 96%. Retrieved from [Link]
- Zhang, Y., et al. (2014). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
PubMed. (2023). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of aryl bromides and arenes[a],[b]. Reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides. Retrieved from [Link]
-
Leah4sci.com. (2018). benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
PLOS ONE. (2019). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Deprotection of the Benzyloxy Group in "2-(Benzyloxy)-4-bromo-1-methylbenzene"
Introduction: Strategic Considerations for Benzyl Ether Cleavage
The benzyl ether is a cornerstone of protecting group strategy in modern organic synthesis, prized for its robustness under a wide range of reaction conditions. However, its very stability necessitates carefully chosen methods for its removal. The deprotection of the benzyloxy group in "2-(Benzyloxy)-4-bromo-1-methylbenzene" to unveil the corresponding phenol, 4-bromo-2-methylphenol, presents a classic challenge in chemoselectivity. The presence of an aryl bromide on the substrate requires deprotection methods that are mild enough to avoid hydrodebromination, a common side reaction under certain reductive conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of suitable deprotection strategies. We will delve into the mechanistic underpinnings of each method, offer field-proven, step-by-step protocols, and discuss the critical parameters that ensure high-yield, clean conversion.
Method Selection: A Comparative Analysis
The selection of an appropriate deprotection method is contingent on the overall molecular architecture and the presence of other functional groups. For the target substrate, "2-(Benzyloxy)-4-bromo-1-methylbenzene," three primary strategies warrant consideration:
-
Palladium-Catalyzed Hydrogenolysis: The most common and often most efficient method for benzyl ether cleavage.[1][2]
-
Catalytic Transfer Hydrogenolysis: A milder alternative to traditional hydrogenolysis, avoiding the use of high-pressure hydrogen gas.
-
Lewis Acid-Mediated Cleavage: A powerful method for substrates intolerant to reductive conditions.
The following table summarizes the key characteristics of these methods for the deprotection of our target substrate.
| Method | Reagents | Advantages | Disadvantages | Chemoselectivity Concerns |
| Palladium-Catalyzed Hydrogenolysis | H₂, Pd/C | High efficiency, clean byproducts (toluene). | Potential for hydrodebromination of the aryl bromide. Requires specialized hydrogenation equipment. | Moderate to high risk of aryl bromide reduction. |
| Catalytic Transfer Hydrogenolysis | Pd/C, Formic Acid or Ammonium Formate | Mild conditions, no H₂ gas required, often better chemoselectivity.[1] | Slower reaction times in some cases. | Lower risk of hydrodebromination compared to H₂/Pd/C. |
| Lewis Acid-Mediated Cleavage | BCl₃ or BBr₃, with a cation scavenger | Avoids reductive conditions entirely, preserving the aryl bromide. | Stoichiometric, corrosive, and moisture-sensitive reagents. Potential for Friedel-Crafts side reactions. | Excellent preservation of the aryl bromide. |
Protocol I: Palladium-Catalyzed Hydrogenolysis
This protocol is the workhorse for benzyl ether deprotection. The key to success with "2-(Benzyloxy)-4-bromo-1-methylbenzene" is careful monitoring to minimize the reduction of the C-Br bond.
Mechanistic Rationale
The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected phenol and toluene. The aryl bromide can also undergo oxidative addition to the catalyst, leading to the undesired hydrodebromination byproduct.
Figure 1: Simplified workflow for Pd/C catalyzed hydrogenolysis.
Step-by-Step Protocol
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve "2-(Benzyloxy)-4-bromo-1-methylbenzene" (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 4-bromo-2-methylphenol.
Field-Proven Insights
-
Solvent Choice: Ethyl acetate is often a good choice as it can be less prone to promoting hydrodehalogenation than alcoholic solvents in some cases.
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times increase the risk of debromination. The disappearance of the starting material should be the primary endpoint.
Protocol II: Catalytic Transfer Hydrogenolysis
This method offers a safer and often more selective alternative to traditional hydrogenation, making it highly suitable for substrates with sensitive functional groups like aryl halides.[1]
Mechanistic Rationale
In this process, a hydrogen donor, such as formic acid or ammonium formate, generates hydrogen in situ on the palladium surface.[1] This controlled, low-concentration delivery of hydrogen often enhances chemoselectivity, favoring cleavage of the more labile benzyl ether over the aryl bromide.
Figure 2: Workflow for Catalytic Transfer Hydrogenolysis.
Step-by-Step Protocol
-
Reaction Setup: Dissolve "2-(Benzyloxy)-4-bromo-1-methylbenzene" (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst and Donor Addition: Add 10% Palladium on Carbon (5-10 mol%) followed by ammonium formate (3-5 equiv) or formic acid (a large excess).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 60-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Extraction: If formic acid is used, it is often necessary to perform an aqueous workup. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expertise & Experience
-
Hydrogen Donor: Ammonium formate is often preferred as it is a solid and easier to handle than formic acid. The byproducts are ammonia and carbon dioxide, which are volatile.
-
Temperature Control: While heating is often required, excessive temperatures can still lead to some degree of hydrodebromination. Maintain a gentle reflux.
Protocol III: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)
For substrates where reductive methods are problematic, Lewis acid-promoted debenzylation is an excellent alternative. Boron trichloride (BCl₃) is particularly effective for cleaving aryl benzyl ethers.[3]
Mechanistic Rationale
The Lewis acidic boron center coordinates to the ether oxygen, activating the C-O bond for cleavage. A cation scavenger, such as pentamethylbenzene, is crucial to trap the resulting benzyl cation, preventing it from re-reacting with the electron-rich phenolic ring (Friedel-Crafts alkylation).[3]
Figure 3: Mechanism of BCl₃-mediated debenzylation with a cation scavenger.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve "2-(Benzyloxy)-4-bromo-1-methylbenzene" (1.0 equiv) and pentamethylbenzene (2-3 equiv) in anhydrous dichloromethane (DCM).[3]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron trichloride (1.5-2.0 equiv, typically 1M in DCM) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is usually complete within 30-60 minutes.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by warming to room temperature.
-
Workup: Add water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. The non-polar benzylpentamethylbenzene byproduct is typically easily separated from the desired polar phenol.[3]
Trustworthiness and Safety
-
Anhydrous Conditions: Strict adherence to anhydrous conditions is critical for the success of this reaction, as BCl₃ readily hydrolyzes.
-
Temperature Control: Maintaining a low temperature (-78 °C) is essential to prevent side reactions.
-
Safety: Boron trichloride is a toxic and corrosive gas/solution. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Conclusion
The deprotection of "2-(Benzyloxy)-4-bromo-1-methylbenzene" is a task that requires careful consideration of chemoselectivity. While palladium-catalyzed hydrogenolysis remains a viable option with close monitoring, catalytic transfer hydrogenolysis offers a superior balance of efficiency, safety, and selectivity for preserving the aryl bromide moiety. For substrates that are incompatible with any form of reduction, BCl₃-mediated cleavage provides a robust, albeit more technically demanding, alternative. The choice of method will ultimately depend on the specific requirements of the synthetic route and the available laboratory resources.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Okano, K., Okuyama, K.-i., Fukuyama, T., & Tokuyama, H. (2008). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74. Retrieved from [Link]
Sources
Application Notes: Synthesis of Biaryl Scaffolds Utilizing 2-(Benzyloxy)-4-bromo-1-methylbenzene
Introduction: The Strategic Importance of 2-(Benzyloxy)-4-bromo-1-methylbenzene in Biaryl Synthesis
Biaryl motifs are fundamental structural units in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds is a cornerstone of modern medicinal and process chemistry. Among the myriad of building blocks available to synthetic chemists, 2-(benzyloxy)-4-bromo-1-methylbenzene and its isomers have emerged as particularly valuable starting materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in the synthesis of complex biaryl compounds, with a focus on the widely applied Suzuki-Miyaura cross-coupling reaction.
The strategic utility of 2-(benzyloxy)-4-bromo-1-methylbenzene lies in its trifunctional nature. The bromo-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond with a suitable organoboron partner. The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be readily removed in a later synthetic step to reveal a hydroxyl group, a common pharmacophore and a site for further functionalization. The methyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of the final biaryl product. This combination of features allows for a modular and convergent approach to the synthesis of diverse libraries of biaryl compounds.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[2] The generally accepted catalytic cycle for the coupling of 2-(benzyloxy)-4-bromo-1-methylbenzene with a generic arylboronic acid is depicted below.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and can be influenced by the steric and electronic properties of the aryl halide. The presence of the electron-donating benzyloxy group and the ortho-methyl group in 2-(benzyloxy)-4-bromo-1-methylbenzene can affect the rate of this step. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium(II) complex, where the aryl group from the boronic acid displaces the bromide on the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
Experimental Protocols
Synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene
The starting material can be synthesized from commercially available 4-bromo-2-methylphenol. The phenolic hydroxyl group is protected as a benzyl ether through a Williamson ether synthesis.
Protocol 1: Benzylation of 4-bromo-2-methylphenol
-
Reagents and Materials:
-
4-bromo-2-methylphenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a solution of 4-bromo-2-methylphenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). A typical reaction time is 4-6 hours.[4]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-4-bromo-1-methylbenzene. A 74% yield has been reported for a similar synthesis in acetone.[4]
-
Suzuki-Miyaura Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-methylbenzene
The following protocol is a general procedure for the Suzuki-Miyaura coupling of 2-(benzyloxy)-4-bromo-1-methylbenzene with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates, particularly those that are sterically demanding or electronically deactivated.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
2-(benzyloxy)-4-bromo-1-methylbenzene
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
-
Schlenk tube or round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a Schlenk tube, add 2-(benzyloxy)-4-bromo-1-methylbenzene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂; 3 mol%), and the base (e.g., K₂CO₃; 2.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by flash column chromatography.
-
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
The following table provides a summary of typical yields obtained for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid under different conditions, which can serve as a starting point for optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd(PPh₃)₄ (1.4) | K₂CO₃ | DMF/H₂O | Reflux (MW) | 1 | 92 | [6] |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [7] |
| 3 | 4-Bromotoluene | Mag-IL-Pd (0.025) | K₂CO₃ | H₂O | 60 | 6 | 94 | [8] |
| 4 | 4-Bromochlorobenzene | Pd std. soln. | KOH | Ethanol | RT | 0.4 | 64 | [9] |
Deprotection of the Benzyloxy Group
The final step in the synthesis of the target biaryl phenols is the removal of the benzyl protecting group. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean procedures. For substrates that are sensitive to hydrogenation, other methods like treatment with strong Lewis acids such as boron tribromide (BBr₃) can be employed.
Protocol 3: Deprotection via Catalytic Hydrogenation
-
Reagents and Materials:
-
Benzyloxy-protected biaryl compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like formic acid or ammonium formate)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Reaction flask
-
Standard filtration and purification equipment
-
-
Procedure:
-
Dissolve the benzyloxy-protected biaryl (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add Pd/C (typically 10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[10]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected biaryl phenol. Further purification by chromatography or recrystallization may be necessary.
-
Protocol 4: Deprotection using Boron Tribromide (BBr₃)
Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagents and Materials:
-
Benzyloxy-protected biaryl compound
-
Boron tribromide (BBr₃, typically as a 1M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Schlenk tube or flame-dried round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve the benzyloxy-protected biaryl (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add BBr₃ (1.1-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[11][12]
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Dilute with DCM and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Experimental Workflow Visualization
The overall synthetic strategy from the starting phenol to the final biaryl product can be visualized as a three-step process.
Figure 2: A three-step workflow for the synthesis of biaryl phenols.
Conclusion and Future Perspectives
2-(Benzyloxy)-4-bromo-1-methylbenzene is a highly effective and versatile building block for the synthesis of a wide range of biaryl compounds. The protocols outlined in this application note provide a robust starting point for researchers in the field of synthetic and medicinal chemistry. The Suzuki-Miyaura coupling offers a reliable method for the crucial C-C bond formation, and subsequent deprotection of the benzyloxy group provides access to valuable phenolic biaryls. Further exploration of other cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, at the bromo-position will undoubtedly expand the synthetic utility of this valuable reagent, enabling the creation of even more diverse and complex molecular architectures for drug discovery and materials science.
References
Sources
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. thalesnano.com [thalesnano.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Regioselective Lithiation of 2-(Benzyloxy)-4-bromo-1-methylbenzene via Directed ortho-Metalation
Abstract
This document provides a comprehensive technical guide for the regioselective lithiation of 2-(benzyloxy)-4-bromo-1-methylbenzene using n-butyllithium (n-BuLi). The protocol leverages the principle of Directed ortho-Metalation (DoM), utilizing the benzyloxy group as a powerful Directed Metalation Group (DMG) to achieve site-specific functionalization. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step experimental protocol, and address critical safety considerations for handling pyrophoric organolithium reagents. This guide is intended for researchers, chemists, and drug development professionals engaged in complex organic synthesis.
Introduction & Scientific Rationale
The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. While classical electrophilic aromatic substitution offers a powerful toolkit, its application is often limited by regioselectivity issues, yielding mixtures of ortho and para isomers[1]. Directed ortho-Metalation (DoM) has emerged as a superior strategy for achieving exclusive ortho-functionalization[2][3].
This reaction proceeds by the deprotonation of an aromatic C-H bond positioned ortho to a heteroatom-containing Directed Metalation Group (DMG). The DMG coordinates to a Lewis acidic organolithium reagent, such as n-BuLi, creating a complex that positions the base in close proximity to the target proton, facilitating its abstraction. This phenomenon is known as a Complex-Induced Proximity Effect (CIPE)[4][5].
The substrate, 2-(benzyloxy)-4-bromo-1-methylbenzene, presents a fascinating case study. It features a potent DMG (benzyloxy), a halogen (bromo), and a weakly activating group (methyl). The protocol described herein demonstrates how the powerful directing effect of the benzyloxy group can be harnessed to achieve selective deprotonation at the C3 position, even in the presence of a bromine atom, which could potentially undergo lithium-halogen exchange[6][7]. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups with surgical precision.
Mechanistic Deep Dive: The "Why" Behind the "How"
Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The lithiation of 2-(benzyloxy)-4-bromo-1-methylbenzene is a kinetically controlled process governed by the directing effect of the benzyloxy group.
-
Coordination: The reaction initiates with the Lewis basic oxygen atom of the benzyloxy group coordinating to the Lewis acidic lithium ion of the n-BuLi aggregate[2][5]. Ethereal solvents like tetrahydrofuran (THF) are crucial as they de-aggregate the butyllithium oligomers, increasing their basicity and reactivity[5][8].
-
Deprotonation (DoM): This coordination pre-organizes the molecule for the rate-determining step: the abstraction of the most acidic proton ortho to the DMG. The C3 proton is rendered more acidic due to the inductive electron-withdrawing effect of the oxygen atom and is perfectly positioned for abstraction by the butyl anion of the complexed n-BuLi[4].
-
Competition with Lithium-Halogen Exchange: A key consideration is the potential for a competing lithium-bromine exchange reaction[6]. However, at cryogenic temperatures (e.g., -78 °C), the rate of the directed deprotonation is significantly enhanced by the CIPE, allowing it to outcompete the exchange pathway[3]. The choice of n-BuLi is also strategic; more reactive bases like sec-butyllithium or tert-butyllithium could favor the exchange reaction or other side reactions[9].
-
Electrophilic Quench: The newly formed aryllithium species is a powerful, albeit unstable, nucleophile. It will readily react with a suitable electrophile (E+) in an ipso-substitution to form a new carbon-carbon or carbon-heteroatom bond at the C3 position[4][10].
Diagram 1: Mechanism of Directed ortho-Metalation (DoM).
Critical Safety Protocol: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water[11][12]. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or inside a glovebox[11].
-
Dry Glassware & Solvents: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere[13]. Anhydrous solvents are required.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and nitrile gloves. Avoid using flammable solvents for cleaning gloves[14].
-
Syringe/Cannula Transfer: Use well-maintained syringes with Luer-Lok™ tips or a double-tipped cannula for transferring n-BuLi solutions. Never draw air into a syringe containing n-BuLi[13][14].
-
Emergency Preparedness: Have a Class B or D fire extinguisher readily available. NEVER use a water or carbon dioxide extinguisher on an organolithium fire [13]. Keep a container of sand or powdered lime nearby to smother small fires. Have a safety shower and eyewash station accessible[11].
-
Quenching: Unused or excess n-BuLi should be quenched cautiously. For small amounts in a syringe, slowly discharge into a beaker of dry ice[11]. For reaction workups, a less reactive alcohol like isopropanol, cooled to low temperature, can be used for quenching.
Detailed Experimental Protocol
This protocol details the generation of the aryllithium intermediate and its subsequent trapping with a generic electrophile.
Materials and Equipment
| Reagents & Materials | Suggested Grade/Purity | Equipment |
| 2-(Benzyloxy)-4-bromo-1-methylbenzene | >98% | Schlenk flask (2- or 3-neck) |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Magnetic stirrer and stir bar |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Inert gas line (Ar or N₂) with bubbler |
| Electrophile (e.g., TMSCl, DMF, Aldehyde) | Reagent Grade | Luer-Lok™ syringes and needles |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Dry ice / Acetone or Isopropanol bath |
| Diethyl ether or Ethyl acetate | Reagent Grade | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Rotary evaporator |
| Deuterium Oxide (D₂O) (for validation) | 99.9 atom % D | Standard laboratory glassware |
Reaction Workflow
Diagram 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the experiment[11][13].
-
Substrate Preparation: To the flask, add 2-(benzyloxy)-4-bromo-1-methylbenzene (1.0 eq). Using a dry syringe, add anhydrous THF (approx. 0.1 M solution concentration). Stir the mixture at room temperature until the substrate fully dissolves.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species. Ensure the internal temperature does not rise significantly during the addition.
-
Aging: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench:
-
Validation: To confirm successful lithiation, a small aliquot can be removed via cannula and quenched with an excess of D₂O. Analysis of this sample by ¹H NMR should show the disappearance of the proton signal at the C3 position.
-
Preparative Scale: Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
-
Work-up:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with the chosen organic solvent.
-
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C3-functionalized product.
Key Parameters & Troubleshooting
| Parameter | Recommended Value | Rationale & Field Insights |
| Stoichiometry (n-BuLi) | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. The exact concentration of commercial n-BuLi can vary and degrades over time; titration is recommended for precise work. |
| Temperature | -78 °C | Critical for favoring DoM over lithium-halogen exchange and preventing side reactions or decomposition of the aryllithium intermediate[3]. |
| Reaction Time | 1 hour (post n-BuLi addition) | Generally sufficient for complete lithiation. Incomplete conversion may require longer times or the addition of an activator like TMEDA, but this may also alter selectivity[7]. |
| Solvent | Anhydrous THF | Ethereal solvents are essential for solvating the lithium cation, breaking up n-BuLi aggregates, and increasing reactivity[6][15]. |
Troubleshooting Common Issues:
-
Recovery of Starting Material: This is the most common failure mode.
-
Cause: Inactive n-BuLi, presence of moisture or other protic impurities (water, alcohols), or insufficient reaction time.
-
Solution: Use a fresh bottle of n-BuLi or titrate the existing solution. Ensure all glassware is meticulously dried and solvents are anhydrous. Re-run the reaction with a longer aging time[16][17].
-
-
Low Yield / Mixture of Products:
-
Cause: Temperature may have risen, allowing for competing side reactions. The electrophile may be insufficiently reactive or added too quickly.
-
Solution: Ensure rigorous temperature control. Add the electrophile slowly at -78 °C before allowing the reaction to warm.
-
References
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Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
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Directed Metalation: A Survival Guide. (n.d.). The Baran Laboratory, Scripps Research. [Link]
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Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54820. [Link]
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Directed ortho metalation. (2023, November 29). In Wikipedia. [Link]
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Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. [Link]
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Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
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Bailey, W. F., & Punzalan, E. R. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2967–2970. [Link]
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Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube. [Link]
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STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Ortho-lithiation with n-BuLi. (2021, September 13). Reddit. [Link]
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n-Butyllithium. (2023, December 26). In Wikipedia. [Link]
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Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]
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Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]
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n-Butyllithium: Lessons Learned. (n.d.). Stanford University, Environmental Health & Safety. [Link]
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n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023, May 11). ChemArch. [Link]
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Validation & Comparative
"2-(Benzyloxy)-4-bromo-1-methylbenzene" vs. 2-methoxy-4-bromo-1-methylbenzene reactivity
An In-Depth Technical Guide to the Comparative Reactivity of 2-(Benzyloxy)-4-bromo-1-methylbenzene and 2-methoxy-4-bromo-1-methylbenzene
For the discerning researcher in synthetic chemistry and drug development, the choice of a starting material or intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Aryl bromides such as 2-(benzyloxy)-4-bromo-1-methylbenzene and 2-methoxy-4-bromo-1-methylbenzene are versatile building blocks, yet the subtle difference in their ether protecting groups—benzyl versus methyl—imparts significant variations in their chemical reactivity. This guide provides an in-depth comparison of these two reagents, supported by mechanistic principles and experimental data, to inform your selection process in complex synthetic routes.
Molecular Architecture: The Foundation of Reactivity
At first glance, the two molecules are structurally analogous. Both feature a 1,2,4-trisubstituted benzene ring, a scaffold common in medicinal chemistry. The key point of divergence is the nature of the ether substituent at the C2 position: a benzyloxy group (-OCH₂Ph) versus a methoxy group (-OCH₃). This single modification is the primary driver of the differences in their chemical behavior, primarily through steric and electronic effects, and most critically, in the lability of the protecting group itself.
| Feature | 2-(Benzyloxy)-4-bromo-1-methylbenzene | 2-methoxy-4-bromo-1-methylbenzene |
| Molecular Formula | C₁₄H₁₃BrO | C₈H₉BrO |
| Molecular Weight | 277.16 g/mol | 201.06 g/mol |
| CAS Number | 1369973-10-8[1] | 36942-56-0[2] |
| Key Structural Feature | Bulky benzyloxy group | Small methoxy group |
| Protecting Group Cleavage | Mild (e.g., Hydrogenolysis)[3] | Harsh (e.g., BBr₃, HBr)[4][5] |
The Interplay of Steric and Electronic Effects
The reactivity of an aromatic ring is governed by the electronic properties (inductive and resonance effects) and the steric bulk of its substituents.
Electronic Effects: Both the benzyloxy and methoxy groups are potent electron-donating groups (EDGs) by resonance (+M effect), where the oxygen atom's lone pairs delocalize into the aromatic π-system.[6] This effect increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack and influencing the regioselectivity of reactions like directed ortho-metalation. This activating resonance effect generally outweighs their electron-withdrawing inductive effect (-I effect) stemming from the oxygen's electronegativity.[7] For most palladium-catalyzed cross-coupling reactions at the C-Br bond, the electronic difference between the two groups is minimal and unlikely to be the deciding factor in reactivity.
Steric Hindrance: The Dominant Differentiator: The most significant distinction between the two compounds is the steric bulk of the benzyloxy group compared to the methoxy group. The freely rotating phenyl ring of the benzyl group creates a much larger steric shield around the C2 and adjacent C1 (methyl) and C3 positions. This steric impediment is a crucial factor in reactions requiring access to these sites.[8][9]
For instance, in a directed ortho-metalation (DoM) reaction, where an organolithium reagent is directed by the ether's oxygen to deprotonate the C3 position, the bulky benzyloxy group will significantly hinder the approach of the reagent.[10][11] This can lead to slower reaction rates, the need for more reactive (and less selective) reagents like sec-BuLi, or complete inhibition of the desired reaction pathway.
Caption: Steric hindrance comparison in directed ortho-metalation.
Comparative Reactivity in Key Synthetic Transformations
The utility of these aryl bromides is best demonstrated by their performance in cornerstone reactions of modern organic synthesis.
A. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are fundamental for C-C and C-N bond formation, with the C-Br bond serving as the reactive handle.[12][13]
Mechanism Overview (Suzuki-Miyaura):
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Transmetalation: The organic moiety from a boronic acid/ester is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, regenerating the Pd(0) catalyst.
In this context, the primary difference between the two substrates is negligible. The reaction occurs at the C4 position, which is sterically remote from the C2 ether group. Therefore, both compounds are expected to perform with similar efficiency, and the choice of catalyst, base, and solvent will be the dominant factors influencing the outcome.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction: Heat the mixture with vigorous stirring at a specified temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Halogen-Metal Exchange
For aryl bromides, lithium-halogen exchange is an exceptionally fast and efficient method for generating aryllithium species, often outcompeting directed ortho-metalation.[11] This reaction typically proceeds rapidly at very low temperatures (-78 °C).
Reactivity Comparison:
-
2-methoxy-4-bromo-1-methylbenzene: Undergoes clean and rapid lithium-bromine exchange with alkyllithiums (e.g., n-BuLi, t-BuLi) at -78 °C. The resulting aryllithium is a potent nucleophile and can be trapped with various electrophiles.
-
2-(Benzyloxy)-4-bromo-1-methylbenzene: Also undergoes rapid lithium-bromine exchange. However, a potential side reaction exists: the alkyllithium reagent can also deprotonate the benzylic protons (α-lithiation) of the protecting group, although this is generally slower at -78 °C than the halogen exchange.[14] Careful control of temperature and stoichiometry is crucial.
Experimental Protocol: Lithium-Bromine Exchange and Electrophilic Quench
-
Setup: Dissolve the aryl bromide (1.0 eq.) in a dry ethereal solvent (e.g., THF, Et₂O) in an oven-dried, three-necked flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.0-1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 15-30 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, benzaldehyde, trimethylsilyl chloride) in dry THF dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
The Strategic Importance of Protecting Group Cleavage
The most critical strategic difference lies in the deprotection of the ether. This choice often dictates the feasibility of a synthetic route, especially when sensitive functional groups are present.
-
Benzyl Ether Cleavage: The benzyloxy group is prized for its ease of removal under mild, neutral conditions via catalytic hydrogenolysis (H₂, Pd/C).[3] This method is orthogonal to many other functional groups, preserving esters, ketones, and amides.
-
Methyl Ether Cleavage: Aryl methyl ethers are notoriously robust. Their cleavage requires harsh, strongly acidic or Lewis acidic conditions, typically using reagents like boron tribromide (BBr₃) or concentrated HBr.[4][5][15] These conditions are incompatible with acid-labile functional groups and can lead to undesired side reactions.
Caption: Comparison of ether deprotection strategies.
Conclusion and Strategic Recommendations
The choice between 2-(benzyloxy)-4-bromo-1-methylbenzene and 2-methoxy-4-bromo-1-methylbenzene is not a matter of superior or inferior reactivity, but one of strategic synthetic design.
-
Choose 2-methoxy-4-bromo-1-methylbenzene when:
-
The synthetic route involves reactions sensitive to steric hindrance near the C2 position, such as directed ortho-metalation.
-
The methoxy group is intended to remain in the final target molecule, or deprotection is the final step and the molecule can withstand harsh, acidic conditions.
-
-
Choose 2-(benzyloxy)-4-bromo-1-methylbenzene when:
-
The key reactions (e.g., cross-coupling) occur at the sterically remote C4 position.
-
The synthetic plan requires the removal of the ether protecting group mid-sequence in the presence of acid-sensitive or reducible functional groups. The orthogonality of benzyl ether deprotection is its paramount advantage.
-
By carefully considering the steric profile, reaction compatibility, and the ultimate goal of the synthetic sequence, researchers can leverage the distinct properties of these two valuable building blocks to navigate complex molecular architectures with precision and efficiency.
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Zia, K. M., et al. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 10(12), e0115457. [Link]
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Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
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Chambers, J. J., et al. (2013). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Journal of Organic Chemistry, 78(8), 3573-3591. [Link]
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A Comparative Guide for Researchers: Grignard vs. Organolithium Reagents Derived from 2-(Benzyloxy)-4-bromo-1-methylbenzene
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the choice between Grignard and organolithium reagents for the formation of carbon-carbon bonds is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth, objective comparison of the preparation and reactivity of these two pivotal organometallic reagents, starting from the functionally complex aryl halide, 2-(Benzyloxy)-4-bromo-1-methylbenzene. By examining the nuances of each pathway, we aim to equip researchers with the practical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Organometallic Reagents
Grignard and organolithium reagents are cornerstone tools for nucleophilic additions and substitutions, enabling the construction of complex molecular architectures.[1][2] Their utility in drug development is particularly noteworthy, where the precise installation of organic fragments onto a core scaffold is paramount. The substrate of focus, 2-(Benzyloxy)-4-bromo-1-methylbenzene, presents a common challenge: the presence of a potentially labile benzyloxy ether functional group, which necessitates a careful selection of reaction conditions to avoid unwanted side reactions.
This guide will dissect the synthesis of the Grignard and organolithium reagents from this starting material, offering a side-by-side comparison of their preparation, stability, and subsequent reactivity. We will delve into the mechanistic underpinnings of their formation and explore the practical consequences of their differing reactivities, supported by established literature and detailed experimental protocols.
Synthesis of the Starting Material: 2-(Benzyloxy)-4-bromo-1-methylbenzene
The precursor for our comparative study, 2-(Benzyloxy)-4-bromo-1-methylbenzene, can be reliably synthesized in two steps from commercially available 4-methylphenol (p-cresol).
Step 1: Bromination of 4-methylphenol
The regioselective bromination of p-cresol at the ortho-position is a well-established procedure.
-
Reaction: 4-methylphenol is treated with a brominating agent, such as molecular bromine, in a suitable solvent at controlled temperatures to yield 4-bromo-2-methylphenol.[3] Care must be taken to avoid over-bromination.
Step 2: Williamson Ether Synthesis
The resulting 4-bromo-2-methylphenol is then subjected to a Williamson ether synthesis to introduce the benzyl protecting group.
-
Reaction: The phenol is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by the addition of benzyl bromide to yield 2-(Benzyloxy)-4-bromo-1-methylbenzene.[4] This reaction proceeds via an SN2 mechanism.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the preparation of the Grignard and organolithium reagents.
Protocol 1: Preparation of (2-(Benzyloxy)-4-methylphenyl)magnesium bromide (Grignard Reagent)
This protocol is adapted from general procedures for the formation of Grignard reagents from aryl bromides.[2][6]
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a small crystal of iodine.
-
In a separate flask, dissolve 2-(Benzyloxy)-4-bromo-1-methylbenzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and the onset of gentle reflux.
-
Once the reaction has initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
-
The resulting grey-to-brown solution of the Grignard reagent is then ready for use.
Protocol 2: Preparation of 2-(Benzyloxy)-4-methylphenyllithium (Organolithium Reagent)
This protocol is based on the halogen-lithium exchange reaction, a common method for preparing aryllithium reagents.[7][8]
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware must be rigorously dried and the reaction conducted under an inert atmosphere.
-
Dissolve 2-(Benzyloxy)-4-bromo-1-methylbenzene (1 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 equivalents) to the cooled solution via syringe.
-
The reaction mixture is stirred at -78 °C for a specified period, typically 30-60 minutes.
-
The resulting solution of the organolithium reagent is then ready for use at low temperature.
Performance Comparison: Grignard vs. Organolithium
The choice between these two powerful reagents hinges on a balance of reactivity, selectivity, and practical considerations.
| Feature | Grignard Reagent | Organolithium Reagent |
| Reactivity | Moderately reactive nucleophile and base. | Highly reactive nucleophile and very strong base.[9] |
| Formation Conditions | Typically initiated at room temperature or with gentle heating. | Requires cryogenic temperatures (-78 °C) to control reactivity and prevent side reactions.[7] |
| Functional Group Tolerance | Generally more tolerant of a wider range of functional groups. | Less tolerant of acidic protons and certain electrophilic functional groups due to higher basicity.[10] |
| Side Reactions | Wurtz coupling (homocoupling) can be a significant side reaction.[11] | More prone to side reactions like ether cleavage, especially at higher temperatures.[12] |
| Handling | Requires anhydrous conditions but is generally less pyrophoric than organolithiums. | Highly sensitive to air and moisture, often pyrophoric, requiring stringent inert atmosphere techniques. |
| Cost & Availability | Magnesium is inexpensive and readily available. | Butyllithium reagents are commercially available but are more expensive and require more specialized handling. |
In-Depth Analysis and Mechanistic Insights
Reaction Initiation and Formation
The formation of a Grignard reagent from an aryl bromide proceeds via a single-electron transfer (SET) mechanism at the magnesium surface. This process can have an induction period, which can sometimes be overcome by the addition of initiators like iodine or by using highly activated magnesium (Rieke magnesium).[1]
Organolithium formation via halogen-lithium exchange is a much faster process, even at low temperatures.[8] This reaction is believed to proceed through an "ate" complex intermediate. The higher reactivity of organolithiums is attributed to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond.
The Fate of the Benzyloxy Group: A Key Differentiator
The benzyloxy group in our model substrate is a critical determinant in reagent selection.
-
With Grignard Reagents: Benzyl ethers are generally stable under the conditions of Grignard reagent formation and subsequent reactions.[13] The ether oxygen can even act as a coordinating solvent, potentially influencing the reactivity of the Grignard reagent.
-
With Organolithium Reagents: The high basicity of organolithium reagents, particularly alkyllithiums like n-BuLi and t-BuLi, poses a risk of cleaving the benzyl ether. This can occur via two potential pathways: deprotonation at the benzylic position followed by elimination, or direct nucleophilic attack on the benzylic carbon. While conducting the reaction at low temperatures (-78 °C) significantly mitigates this risk, it remains a potential side reaction, especially if the reaction is allowed to warm.[12]
Visualizing the Synthetic Pathways
DOT Language Diagrams
Caption: Formation of the Grignard reagent.
Caption: Formation of the organolithium reagent.
Conclusion and Recommendations
The choice between preparing a Grignard or an organolithium reagent from 2-(Benzyloxy)-4-bromo-1-methylbenzene is a classic example of the trade-off between reactivity and selectivity.
Choose the Grignard reagent when:
-
The subsequent reaction requires a moderately reactive nucleophile.
-
The substrate for the subsequent reaction contains functional groups that are sensitive to strong bases.
-
A more straightforward experimental setup with less stringent temperature control is desired.
-
Cost is a significant consideration.
Choose the organolithium reagent when:
-
A highly reactive nucleophile is necessary for the subsequent reaction.
-
The reaction needs to be performed at very low temperatures to control a subsequent kinetic process.
-
The risk of Wurtz coupling with the Grignard reagent is unacceptably high.
-
The potential for benzylic ether cleavage can be minimized through strict temperature control.
For many applications involving substrates like 2-(Benzyloxy)-4-bromo-1-methylbenzene, the Grignard reagent offers a more robust and forgiving synthetic route. However, for transformations that demand the heightened reactivity that only an organolithium can provide, the protocol outlined above, with its emphasis on cryogenic conditions, is the recommended path forward. Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, and a careful consideration of the factors discussed in this guide will lead to a more successful and efficient synthesis.
References
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
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Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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Chem Help ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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ResearchGate. (2025, August 10). Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies. [Link]
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Gilman, H., Haubein, A. H., & Hartzfeld, H. (1954). THE CLEAVAGE OF SOME ETHERS BY ORGANOLITHIUM COMPOUNDS. The Journal of Organic Chemistry, 19(7), 1034–1040. [Link]
- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
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van der Vlugt, J. I., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications, 4, 2007. [Link]
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Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
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The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
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ResearchGate. (n.d.). Grignard reaction of anisole bromide [Table]. [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.
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ResearchGate. (n.d.). Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent (9) [Image]. [Link]
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Myers, A. (n.d.). lithium halogen exchange #1 revised. Harvard University. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]
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Li, B., et al. (2016). Iron-catalysed cross-coupling of organolithium compounds with organic halides. Nature Communications, 7, 10108. [Link]
-
ResearchGate. (2025, August 10). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2653. [Link]
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Cram. (n.d.). Williamson Ether Synthesis Lab Report. [Link]
-
Reich, H. J. (n.d.). A. Organolithium Reagents. University of Wisconsin-Madison. [Link]
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
-
Rossi, S., et al. (2020). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. Chemistry – A European Journal, 26(61), 13862-13866. [Link]
- Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC Press.
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A Senior Application Scientist's Guide to the Reactivity of 2-(Benzyloxy)-4-bromo-1-methylbenzene in Comparison to Other Brominated Toluenes
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of "2-(Benzyloxy)-4-bromo-1-methylbenzene" with other common brominated toluenes. By examining the interplay of electronic and steric effects, we will provide a framework for predicting and understanding their behavior in a variety of key organic transformations. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of an aryl bromide in transition-metal-catalyzed cross-coupling reactions and other transformations is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bond.
Electronic Effects: The benzyloxy (-OCH₂Ph) and methyl (-CH₃) groups in "2-(Benzyloxy)-4-bromo-1-methylbenzene" are both electron-donating groups (EDGs) through resonance and induction, respectively. This increased electron density on the aromatic ring generally disfavors nucleophilic aromatic substitution but can also influence the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Compared to a simple bromotoluene, the presence of the strongly electron-donating benzyloxy group makes the C-Br bond less electrophilic.
Steric Hindrance: The benzyloxy group, being significantly larger than a methyl group or a hydrogen atom, exerts considerable steric hindrance at the ortho position (C2). This steric bulk can impede the approach of a bulky palladium catalyst, potentially slowing down reaction rates or necessitating the use of specialized, highly active catalyst systems.
dot graph "Reactivity_Factors" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="2-(Benzyloxy)-4-bromo-1-methylbenzene", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; B [label="Electronic Effects\n(Electron-Donating)", pos="-2,0!"]; C [label="Steric Effects\n(Bulky Ortho Group)", pos="2,0!"]; D [label="Slower Oxidative Addition", pos="-2,-1.5!"]; E [label="Reduced Electrophilicity", pos="0,-1.5!"]; F [label="Hindered Catalyst Approach", pos="2,-1.5!"];
A -> B; A -> C; B -> D; B -> E; C -> F; } caption: Key factors influencing the reactivity of 2-(Benzyloxy)-4-bromo-1-methylbenzene.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. Here, we compare the expected reactivity of "2-(Benzyloxy)-4-bromo-1-methylbenzene" with other bromotoluenes in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1] The reaction typically involves the coupling of an organoboron species with an organic halide.
Reactivity Comparison:
Due to the electron-rich nature and steric hindrance of "2-(Benzyloxy)-4-bromo-1-methylbenzene", its reactivity in Suzuki-Miyaura coupling is expected to be lower than that of less substituted bromotoluenes like 4-bromotoluene or 2-bromotoluene. Achieving high yields may require more forcing conditions, higher catalyst loadings, or the use of specialized ligands that can facilitate the oxidative addition step with sterically hindered and electron-rich substrates.
| Substrate | Relative Reactivity | Typical Conditions & Observations |
| 4-Bromotoluene | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), mild conditions, generally high yields.[2] |
| 2-Bromotoluene | Moderate to High | Slightly lower reactivity than the para-isomer due to some steric hindrance from the ortho-methyl group. |
| 2-(Benzyloxy)-4-bromo-1-methylbenzene | Low to Moderate | Requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher temperatures to overcome steric hindrance and electronic deactivation. |
| 2,6-Dibromotoluene | Very Low | Significant steric hindrance from two ortho-substituents makes this a challenging substrate. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is a representative procedure that can be adapted for "2-(Benzyloxy)-4-bromo-1-methylbenzene".
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Combine Aryl Bromide,\nBoronic Acid, Base,\nand Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Degas the Mixture"]; C [label="Add Pd Catalyst\nand Ligand"]; D [label="Heat to Reaction\nTemperature"]; E [label="Monitor Reaction\nProgress (TLC/GC-MS)"]; F [label="Work-up and\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; } caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (e.g., 2-(Benzyloxy)-4-bromo-1-methylbenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Add toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3]
Reactivity Comparison:
Similar to the Suzuki coupling, the steric hindrance of the ortho-benzyloxy group in "2-(Benzyloxy)-4-bromo-1-methylbenzene" is expected to be a significant factor. The use of bulky, electron-rich phosphine ligands is often crucial for achieving good yields with such substrates.
| Substrate | Relative Reactivity | Typical Conditions & Observations |
| 4-Bromotoluene | High | Readily undergoes amination with a variety of amines using standard Buchwald-Hartwig catalyst systems. |
| 2-Bromotoluene | Moderate | Steric hindrance from the ortho-methyl group can slow the reaction, but it is generally a viable substrate. |
| 2-(Benzyloxy)-4-bromo-1-methylbenzene | Low to Moderate | Requires carefully chosen ligands (e.g., Josiphos-type or biaryl phosphine ligands) and base to overcome steric hindrance. Reaction times may be longer, and yields may be lower compared to less hindered substrates.[4] |
| 2-Bromo-1,3-dimethylbenzene | Very Low | The two ortho-methyl groups present significant steric hindrance, making this a very challenging substrate for amination. |
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This is a general protocol that can be optimized for "2-(Benzyloxy)-4-bromo-1-methylbenzene".
dot graph "Buchwald_Hartwig_Mechanism" { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Pd(0)L" -> "Ar-Pd(II)(L)-Br" [label="Oxidative\nAddition"]; "Ar-Pd(II)(L)-Br" -> "Ar-Pd(II)(L)-NHR₂" [label="+ HNR₂\n- HBr"]; "Ar-Pd(II)(L)-NHR₂" -> "Pd(0)L" [label="Reductive\nElimination\n(forms Ar-NR₂)"]; } caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (e.g., 2-(Benzyloxy)-4-bromo-1-methylbenzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine the aryl bromide, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a Schlenk tube.
-
Add toluene and seal the tube.
-
Remove the Schlenk tube from the glovebox and heat the mixture in an oil bath at 100-120 °C.
-
Stir the reaction until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Other Important Transformations
Sonogashira Coupling
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5]
Reactivity Considerations:
The reactivity trends in Sonogashira coupling are similar to those in Suzuki and Buchwald-Hartwig reactions. The electron-rich and sterically hindered nature of "2-(Benzyloxy)-4-bromo-1-methylbenzene" will likely necessitate the use of highly active catalyst systems and potentially higher reaction temperatures. For sterically demanding aryl bromides, the choice of a bulky phosphine ligand is often critical for achieving good yields.[6]
Representative Protocol: Sonogashira Coupling of a Hindered Aryl Bromide [7]
Materials:
-
Aryl bromide (e.g., 2-(Benzyloxy)-4-bromo-1-methylbenzene) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a Schlenk flask, add the aryl bromide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add toluene and triethylamine.
-
Degas the mixture and then heat to 70-90 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene.[8]
Reactivity Considerations:
Electron-rich aryl bromides are generally less reactive in the Heck reaction than their electron-poor counterparts.[9] The steric hindrance of the ortho-benzyloxy group in "2-(Benzyloxy)-4-bromo-1-methylbenzene" will further decrease its reactivity. Therefore, higher temperatures and more active catalyst systems are likely required for successful coupling.
Grignard Reagent Formation and Lithiation
The formation of Grignard or organolithium reagents from "2-(Benzyloxy)-4-bromo-1-methylbenzene" can be challenging.
Grignard Reagent Formation: The bulky ortho-benzyloxy group can hinder the insertion of magnesium into the C-Br bond. Activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) and the use of a more coordinating solvent like THF may be necessary.[10]
Lithiation: Direct lithiation via halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is a viable alternative. However, the benzylic protons of the benzyloxy group are also acidic and could potentially be deprotonated by the strong organolithium base, leading to side reactions. Performing the reaction at low temperatures is crucial to favor the desired halogen-metal exchange.
Conclusion
"2-(Benzyloxy)-4-bromo-1-methylbenzene" is a valuable building block for the synthesis of complex organic molecules. However, its reactivity in common organic transformations is significantly influenced by the electronic and steric properties of its substituents. The electron-donating benzyloxy and methyl groups make the aromatic ring electron-rich, which can slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions. Furthermore, the bulky benzyloxy group at the ortho position presents a significant steric barrier.
In comparison to simpler bromotoluenes, "2-(Benzyloxy)-4-bromo-1-methylbenzene" is generally less reactive and requires more specialized and robust catalytic systems, often involving bulky, electron-rich phosphine ligands and higher reaction temperatures, to achieve high yields in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The formation of organometallic reagents like Grignard or organolithium species also requires careful consideration of reaction conditions to overcome steric hindrance and avoid potential side reactions.
By understanding these reactivity principles and employing the appropriate experimental protocols, researchers can effectively utilize "2-(Benzyloxy)-4-bromo-1-methylbenzene" as a versatile tool in their synthetic endeavors.
References
- Dachwitz, S., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Chemistry – A European Journal.
-
Reddit. (2018). Selective grignard or lithiation of 4-bromobenzyl bromide?. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Linstadt, R. T. H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Yang, Y., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
- Štěpnička, P., & Císařová, I. (2011). Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid.
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Richey, H. G. (2004). The Grignard Reagents. Organometallics.
-
Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
-
ResearchGate. (2018). Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Semantic Scholar. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters.
-
National Center for Biotechnology Information. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobates. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. [Link]
-
ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Organic Chemistry. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Reactions with 2-(Benzyloxy)-4-bromo-1-methylbenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The substituted toluene derivative, 2-(benzyloxy)-4-bromo-1-methylbenzene, represents a versatile building block, primed for diversification through palladium-catalyzed cross-coupling reactions. The presence of a C(sp²)–Br bond offers a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling access to a vast chemical space of potential pharmacophores and functional materials.
This guide provides an in-depth comparison of the efficiency and applicability of several paramount cross-coupling reactions utilizing 2-(benzyloxy)-4-bromo-1-methylbenzene as the electrophilic partner. We will delve into the mechanistic underpinnings of each transformation, present field-proven experimental protocols, and offer a comparative analysis of their performance based on experimental data from closely related systems. Our objective is to equip the practicing scientist with the knowledge to make informed decisions when selecting and optimizing a cross-coupling strategy for this valuable synthetic intermediate.
The Strategic Importance of 2-(Benzyloxy)-4-bromo-1-methylbenzene in Synthesis
The structural motifs accessible from 2-(benzyloxy)-4-bromo-1-methylbenzene are prevalent in numerous biologically active molecules. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps, or it can be a key pharmacophoric element itself. The methyl group provides a point of steric and electronic differentiation, influencing the molecule's interaction with biological targets. The bromine atom, the star of our cross-coupling endeavors, is the gateway to introducing a diverse array of functionalities.
Comparative Analysis of Key Cross-Coupling Methodologies
We will now explore and benchmark the performance of five major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings. The Kumada coupling, while also a powerful tool, is often more suited to different substrate classes and will be discussed briefly.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably one of the most widely employed cross-coupling methods due to the operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Mechanistic Rationale: The choice of a palladium(0) precatalyst, often generated in situ from a palladium(II) source like Pd(OAc)₂, and a suitable phosphine ligand is critical. The ligand's steric bulk and electron-donating ability influence the rates of both oxidative addition and reductive elimination, thereby affecting the overall catalytic turnover.[1] The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Benzyloxy)-4-bromo-1-methylbenzene with Phenylboronic Acid
-
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-(benzyloxy)-4-bromo-1-methylbenzene, phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Performance Insights: Based on analogous systems, the Suzuki-Miyaura coupling of 2-(benzyloxy)-4-bromo-1-methylbenzene is expected to proceed in high yield. The electron-donating nature of the benzyloxy and methyl groups can slightly accelerate the oxidative addition step.
The Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical motif in pharmaceuticals and materials science.[2] This reaction enables the coupling of aryl halides with a wide range of primary and secondary amines.
Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions, with the key difference being the formation of a palladium-amido complex.[2] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step, which is often rate-limiting. The base plays a dual role: deprotonating the amine to form the active nucleophile and facilitating the regeneration of the active catalyst.
Experimental Protocol: Buchwald-Hartwig Amination of 2-(Benzyloxy)-4-bromo-1-methylbenzene with Morpholine
-
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 2-(benzyloxy)-4-bromo-1-methylbenzene and a stir bar.
-
Seal the flask, remove from the glovebox, and add toluene and morpholine via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Performance Insights: The Buchwald-Hartwig amination of this substrate is expected to be highly efficient, providing good to excellent yields. The steric hindrance from the ortho-benzyloxy group is generally well-tolerated with the use of appropriate bulky ligands like XPhos.
The Heck Reaction: Olefination of Aryl Halides
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[3] This transformation is particularly useful for the synthesis of substituted styrenes and cinnamates.
Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Experimental Protocol: Heck Reaction of 2-(Benzyloxy)-4-bromo-1-methylbenzene with Styrene
-
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-(benzyloxy)-4-bromo-1-methylbenzene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add DMF, styrene, and triethylamine via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Performance Insights: The Heck reaction with this substrate should proceed efficiently, though yields may be slightly lower compared to Suzuki or Buchwald-Hartwig couplings due to potential side reactions. The electronic nature of the alkene partner will significantly influence the reaction outcome.
The Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and materials science.[4] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale: The reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle from the terminal alkyne and the copper(I) salt in the presence of a base. Reductive elimination then affords the aryl alkyne product.
Experimental Protocol: Sonogashira Coupling of 2-(Benzyloxy)-4-bromo-1-methylbenzene with Phenylacetylene
-
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-(benzyloxy)-4-bromo-1-methylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Performance Insights: The Sonogashira coupling is expected to be a high-yielding and efficient transformation for this substrate. The reaction is often performed under mild conditions and tolerates a wide range of functional groups.
The Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad scope due to the stability and functional group tolerance of the organostannane coupling partners.[5] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center. This step is often the rate-determining step and can be accelerated by the use of additives.
Experimental Protocol: Stille Coupling of 2-(Benzyloxy)-4-bromo-1-methylbenzene with Tributyl(vinyl)tin
-
Materials:
-
2-(Benzyloxy)-4-bromo-1-methylbenzene (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)tin (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Toluene (5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-(benzyloxy)-4-bromo-1-methylbenzene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add toluene and tributyl(vinyl)tin via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Performance Insights: The Stille coupling should provide the desired product in good yield. The choice of the organostannane coupling partner is vast, allowing for the introduction of a wide variety of functional groups.
Comparative Performance Data
The following table summarizes the expected performance of each cross-coupling reaction with 2-(benzyloxy)-4-bromo-1-methylbenzene, based on data from analogous systems.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | >90% |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 4-24 | >85% |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | 70-85% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N / THF | RT - 50 | 1-6 | >90% |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 100 | 6-18 | >80% |
Visualizing the Catalytic Cycles
To better understand the mechanistic intricacies of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The choice of cross-coupling reaction for the functionalization of 2-(benzyloxy)-4-bromo-1-methylbenzene will ultimately depend on the desired final product and the specific constraints of the synthetic route.
-
For the introduction of aryl and vinyl groups, the Suzuki-Miyaura coupling is often the method of choice due to its high yields, mild conditions, and the vast array of commercially available boronic acids.
-
When the goal is to introduce a nitrogen-containing functional group, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency.
-
The Sonogashira coupling is the go-to reaction for the synthesis of aryl alkynes, offering excellent yields under very mild conditions.
-
The Heck reaction provides a reliable route to styrenyl derivatives, although yields may be more variable.
-
The Stille coupling offers broad scope but should be considered when other methods fail or when the required organometallic partner is only available as an organostannane, due to toxicity concerns.
It is imperative to screen a small set of conditions, including different ligands, bases, and solvents, to optimize the chosen reaction for a specific substrate combination. The protocols provided in this guide serve as robust starting points for such optimization studies. By understanding the mechanistic principles and leveraging the extensive literature on palladium-catalyzed cross-coupling, researchers can efficiently and effectively utilize 2-(benzyloxy)-4-bromo-1-methylbenzene as a versatile building block in the synthesis of complex and valuable molecules.
References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023-07-25). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2015). RSC Publishing. Retrieved from [Link]
-
Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. (2019-01-07). National Institutes of Health. Retrieved from [Link]
-
Stille Coupling - Organic Synthesis. Retrieved from [Link]
-
Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. (2023-11-20). National Institutes of Health. Retrieved from [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. Retrieved from [Link]
-
Heck reaction between bromobenzene and styrene - ResearchGate. Retrieved from [Link]
-
The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. … - ResearchGate. Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Retrieved from [Link]
-
Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025-04-12). Biological and Molecular Chemistry. Retrieved from [Link]
-
(PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2025-08-09). ResearchGate. Retrieved from [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Retrieved from [Link]
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- 5. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-4-bromo-1-methylbenzene
This document provides essential procedural guidance for the safe handling and disposal of 2-(Benzyloxy)-4-bromo-1-methylbenzene (CAS No. 177555-85-0 / 60710-40-9 and related isomers). As a halogenated aromatic ether, this compound requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. 2-(Benzyloxy)-4-bromo-1-methylbenzene is a reactive intermediate used in complex organic synthesis, and its hazard profile necessitates careful handling throughout its lifecycle, including disposal.
The primary risks associated with this compound are irritation, potential sensitization, and environmental toxicity.[1][2][3] It is classified as harmful if swallowed and causes significant skin and eye irritation.[1][2][3][4][5] Furthermore, as a brominated organic compound, it is toxic to aquatic life with long-lasting effects, making the prevention of its release into the environment a critical priority.[1][6]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[3] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2][5] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2][5] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2][5] |
| Allergic Skin Reaction | GHS07 | Warning | May cause an allergic skin reaction.[2] |
This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for complete information.
Section 2: Pre-Disposal Safety Protocols
Before handling the waste stream, establishing a safe operating environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure there is no exposed skin.[4][7]
-
Respiratory Protection : All handling of this compound, including waste transfer, must be performed in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges should be used.[8]
Engineering Controls
Always handle 2-(Benzyloxy)-4-bromo-1-methylbenzene and its associated waste inside a certified chemical fume hood to minimize inhalation exposure.[5][9] Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
Incompatible Materials
Chemical incompatibility can lead to dangerous reactions. Do not mix waste containing 2-(Benzyloxy)-4-bromo-1-methylbenzene with the following:
Section 3: Waste Characterization and Segregation
Proper segregation of chemical waste is the most critical step in the disposal process. It prevents dangerous reactions, reduces disposal costs, and ensures regulatory compliance.
Core Principle : As a brominated compound, 2-(Benzyloxy)-4-bromo-1-methylbenzene is a halogenated organic compound . It must always be segregated from non-halogenated waste streams.[11][12]
The reason for this strict segregation is twofold:
-
Disposal Method : Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[1] Disposing of it with non-halogenated waste, which is often recycled as fuel, would contaminate the entire batch and can damage incinerator equipment.
-
Cost : The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated solvents.[11]
Therefore, establish two distinct waste containers in your laboratory:
-
Halogenated Organic Waste (Liquid)
-
Non-Halogenated Organic Waste (Liquid)
Solid waste contaminated with this chemical (e.g., gloves, weighing paper, silica gel) should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
Section 4: Step-by-Step Disposal Procedure
This protocol outlines the direct actions for collecting and storing the waste prior to its removal by a certified disposal service.
-
Container Preparation : Select a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight screw cap. Ensure the container is clean and dry before the first use.
-
Labeling : Immediately label the container with the words "HAZARDOUS WASTE ". The label must also clearly state "HALOGENATED ORGANIC WASTE " and list the chemical constituents, including "2-(Benzyloxy)-4-bromo-1-methylbenzene". Keep a running list of the contents and their approximate percentages.
-
Waste Collection : Inside a chemical fume hood, carefully transfer the waste from your experimental apparatus into the designated halogenated waste container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure Storage : Tightly close the container lid.[11][12] Store the container in a cool, dry, and well-ventilated secondary containment bin away from heat, sparks, or open flames.[4][13] This storage area should be designated for hazardous waste and be inaccessible to unauthorized personnel.
-
Final Disposal : The ultimate disposal method must be carried out by a licensed professional waste disposal company.[1][13] This is not a task to be performed by laboratory personnel. The standard and required method is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted waste handler.
Waste Management Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 2-(Benzyloxy)-4-bromo-1-methylbenzene.
Caption: Decision workflow for proper segregation and disposal of waste.
Section 5: Emergency Procedures - Spill Management
In the event of a spill, prompt and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[5][6][13]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Before attempting cleanup, don the full PPE detailed in Section 2.1.
-
Contain and Absorb : Cover the spill with a non-flammable inert absorbent material such as sand, vermiculite, or silica gel.[5][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a labeled container for Halogenated Solid Waste .
-
Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items for disposal as hazardous waste.
-
Dispose : Seal the waste container and manage it according to the procedure in Section 4.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.
References
-
Scribd. 4-Bromotoluene Safety Data Sheet. [Link]
-
Penta s.r.o. Bromobenzene - SAFETY DATA SHEET. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
BP. Benzene Policy. [Link]
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University of Oslo. Chemical and Hazardous Waste Guide. [Link]
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem, National Institutes of Health. 4-(Benzyloxy)-2-bromo-1-methylbenzene. [Link]
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Aladdin Scientific. 4-(Benzyloxy)-2-bromo-1-methylbenzene, min 97%, 5 grams. [Link]
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Personal protective equipment for handling 2-(Benzyloxy)-4-bromo-1-methylbenzene
Essential Safety and Handling Guide for 2-(Benzyloxy)-4-bromo-1-methylbenzene
This guide provides comprehensive safety protocols and operational directives for the handling of 2-(Benzyloxy)-4-bromo-1-methylbenzene (a substituted bromotoluene derivative). As a research chemical, it is imperative to handle this compound with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
While specific toxicological data for 2-(Benzyloxy)-4-bromo-1-methylbenzene is not extensively documented, analysis of structurally similar compounds, such as other brominated aromatic ethers, provides a strong basis for hazard assessment. The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4][6]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[1][3]
Given these potential risks, a proactive and cautious approach to handling is paramount. The "as low as reasonably achievable" (ALARA) principle should be applied to minimize all routes of exposure.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical first line of defense against exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2-(Benzyloxy)-4-bromo-1-methylbenzene.
| Operational Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Tightly-fitting safety goggles.[7][8] | Nitrile or neoprene gloves.[7][9] | Standard lab coat.[7] | Not typically required if handled exclusively within a certified chemical fume hood. |
| Moderate-Volume Handling (e.g., synthesis, purification) | Tightly-fitting safety goggles and a face shield.[8][10] | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant lab coat or apron over a standard lab coat.[11] | Ensure work is conducted in a well-ventilated chemical fume hood.[12][13] |
| High-Volume Handling or Potential for Aerosolization | Tightly-fitting safety goggles and a full-face shield.[8][10] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls.[11] | A full-face air-purifying respirator with appropriate cartridges may be necessary.[14][15] |
| Spill Cleanup | Tightly-fitting safety goggles and a face shield.[8][10] | Heavy-duty, chemical-resistant gloves (e.g., neoprene).[7][9] | Chemical-resistant suit or coveralls.[11] | Air-purifying respirator with organic vapor cartridges. |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye damage necessitates the use of tightly-fitting goggles to prevent splashes and vapors from reaching the eyes.[10] A face shield provides an additional layer of protection against larger splashes.[8]
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a broad range of organic solvents and aromatic compounds.[7][9] Double-gloving is recommended for extended handling periods to protect against undetected micro-tears.
-
Body Protection: A chemical-resistant lab coat or apron is essential to prevent skin contact from spills.
-
Respiratory Protection: Handling this compound in a certified chemical fume hood is crucial to control vapor inhalation.[12][13]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Aliquotting and Weighing:
-
In-Reaction Use:
-
Post-Procedure:
Disposal Plan
All waste containing 2-(Benzyloxy)-4-bromo-1-methylbenzene, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
-
Dispose of the waste through a licensed professional waste disposal service.[17]
-
For liquid waste, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with local regulations.[17]
-
Never dispose of this chemical down the drain or in general waste.[17]
-
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the essential steps for managing a spill of 2-(Benzyloxy)-4-bromo-1-methylbenzene.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
Skin Contact: If on skin, wash with plenty of soap and water.[16] If skin irritation occurs, seek medical advice.[16] Remove and wash contaminated clothing before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16] If eye irritation persists, get medical advice.[16]
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[1][16] Rinse the mouth.[16]
References
- 2 - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet. (2024-12-19).
- 2-bromo-4-chloro-1-methylbenzene - ChemBK. (2024-04-09).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- 14 - SAFETY DATA SHEET. (n.d.).
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20).
- LCSS: BROMINE. (n.d.).
- Bromine. (n.d.).
- 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE Safety Data Sheets - Echemi. (n.d.).
- 4-Bromotoluene Safety Data Sheet | PDF | Dangerous Goods | Toxicity - Scribd. (n.d.).
- 2-(Benzyloxy)-1-bromo-4-methylbenzene 96% | CAS - Advanced ChemBlocks. (n.d.).
- Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- The role of personal protective equipment (PPE) in reducing firefighter exposure to chemical hazards: A systematic review - ResearchGate. (2025-11-30).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- Understanding Solvents and PPE for Chemical Safety. (2025-04-08).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
